2-Chloro-4-ethyl-5-fluoropyrimidine
Overview
Description
2-Chloro-4-ethyl-5-fluoropyrimidine is a heterocyclic organic compound with the molecular formula C6H6ClFN2. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3.
Mechanism of Action
Target of Action
2-Chloro-4-ethyl-5-fluoropyrimidine is a pyrimidine derivative . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . The primary targets of pyrimidine derivatives are often enzymes involved in nucleic acid synthesis, such as thymidylate synthase .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic aromatic substitution . This involves the nucleophilic attack on the pyrimidine ring, favoring the formation of C-4 substituted products . The highly electron-deficient character of the pyrimidine ring makes this reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of thymidylate synthase can disrupt the synthesis of thymidine monophosphate (dTMP), a critical component of DNA . This can lead to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on its specific targets and the pathways it affects. As mentioned, one potential effect is the disruption of DNA synthesis in cells, leading to DNA damage and cell death . This could potentially make the compound useful in the treatment of conditions characterized by rapid cell division, such as cancer .
Biochemical Analysis
Biochemical Properties
It is known that fluorinated pyrimidines, a group to which this compound belongs, can have significant impacts on biological systems . They are often used in the synthesis of active pharmaceutical ingredients, such as antibiotics .
Molecular Mechanism
It is known that fluorinated pyrimidines can inhibit RNA- and DNA-modifying enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethyl-5-fluoropyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 4-ethylpyrimidine with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethyl-5-fluoropyrimidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents like methanol or ethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include 2-amino-4-ethyl-5-fluoropyrimidine and 2-thio-4-ethyl-5-fluoropyrimidine.
Oxidation: Products include various oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
2-Chloro-4-ethyl-5-fluoropyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer and antiviral properties.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a tool for studying enzyme interactions and metabolic pathways involving pyrimidine derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluoropyrimidine
- 4-Chloro-6-ethyl-5-fluoropyrimidine
- 2,4-Dichloro-5-fluoropyrimidine
- 2-Chloro-4-methoxy-5-fluoropyrimidine
Uniqueness
2-Chloro-4-ethyl-5-fluoropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the pyrimidine ring enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in the synthesis of complex molecules for various applications .
Properties
IUPAC Name |
2-chloro-4-ethyl-5-fluoropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c1-2-5-4(8)3-9-6(7)10-5/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMICJGGJZGEWMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597827 | |
Record name | 2-Chloro-4-ethyl-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137234-90-3 | |
Record name | 2-Chloro-4-ethyl-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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